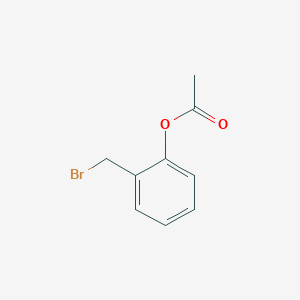

2-(Bromomethyl)phenyl acetate

描述

Overview of Arylalkyl Halides and their Synthetic Utility in Organic Chemistry

Arylalkyl halides, a class of organic compounds to which 2-(Bromomethyl)phenyl acetate (B1210297) belongs, are characterized by a halogen atom attached to an alkyl group which is, in turn, bonded to an aromatic ring. These are distinct from aryl halides, where the halogen is directly bonded to the aromatic ring. wikipedia.org The reactivity of the halogen in arylalkyl halides, particularly benzylic halides like the bromomethyl group in the title compound, is significantly enhanced due to the stability of the resulting benzylic carbocation or radical intermediate.

This enhanced reactivity makes arylalkyl halides exceptionally useful synthons in organic chemistry. They are common substrates in a variety of fundamental transformations:

Nucleophilic Substitution Reactions: The carbon-bromine bond in the bromomethyl group is susceptible to attack by a wide range of nucleophiles, such as amines, alkoxides, and thiols. This allows for the straightforward introduction of diverse functional groups.

Organometallic Reagent Formation: While less common than for aryl halides, certain arylalkyl halides can react with metals to form organometallic reagents. wikipedia.org

Coupling Reactions: Aryl and alkyl halides are pivotal starting materials in transition metal-catalyzed cross-coupling reactions. chemrevlett.comchemrevlett.com These methods, often employing palladium or nickel catalysts, enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental for constructing complex molecular frameworks. chemrevlett.comtandfonline.com For instance, transition metal-catalyzed carbonylative coupling reactions of organic halides with thiols provide a direct route to thioesters, which are valuable in both synthetic and medicinal chemistry. chemrevlett.comchemrevlett.com

Radical Reactions: Aryl and alkyl halides can serve as precursors to radical intermediates. Recent advances have shown that under photoinduced conditions, these halides can react with sources of sulfur dioxide to form sulfonyl compounds, bypassing the need for metal catalysts. researchgate.net

The versatility of arylalkyl halides makes them indispensable building blocks for synthesizing pharmaceuticals, agrochemicals, and functional materials. chemrevlett.com

Significance of the Acetate Moiety in Molecular Design and Transformations

The acetate group (CH₃COO⁻) is a common and functionally significant moiety in organic chemistry and biochemistry. wikipedia.org In the context of molecular design, the introduction of an acetate ester, such as in phenyl acetate, serves several key purposes.

Protecting Group: The acetate group can function as a robust protecting group for phenols. The phenolic hydroxyl group is acidic and reactive, and its conversion to an acetate ester masks this reactivity, allowing chemical transformations to be performed on other parts of the molecule. The acetate can typically be removed under basic or acidic hydrolysis conditions to regenerate the phenol (B47542).

Prodrugs and Bioavailability: In medicinal chemistry, esterification is a common strategy to create prodrugs. mdpi.com Converting a polar functional group like a phenol into a less polar ester can improve a drug candidate's membrane permeability and oral bioavailability. Once absorbed, the ester is often cleaved by metabolic enzymes (esterases) to release the active parent drug. mdpi.com

Synthetic Handle and Directing Group: The acetate group can act as a synthetic handle for further transformations. More significantly, it can function as a directing group in reactions involving the aromatic ring. The oxygen of the acetate is an ortho-, para-director in electrophilic aromatic substitution reactions. chegg.com In modern synthetic methods, it has been employed as a traceless directing group for catalytic C-H functionalization, enabling selective reactions at the ortho position. nih.govscispace.com

Modulation of Physicochemical Properties: The presence of an acetate group influences a molecule's solubility, lipophilicity, and electronic properties. This modulation is a critical aspect of drug design and materials science. tandfonline.com For instance, the strategic placement of fluorine atoms in drug candidates is a well-established method to enhance metabolic stability or binding affinity, and the acetate group can serve as a scaffold for such modifications. tandfonline.com

The acetate moiety is not merely a passive component but an active participant in directing reactions and defining the chemical and biological properties of a molecule.

Research Landscape of Ortho-Substituted Phenyl Acetates as Versatile Intermediates

Ortho-substituted phenyl acetates are a class of intermediates whose importance has grown with the advent of advanced synthetic methodologies, particularly in the field of directed C-H activation. The spatial relationship between the acetate group and the ortho-substituent can give rise to specific steric and electronic effects that can be harnessed for selective synthesis. rsc.org

A prominent area of research involves the use of the acetate group on a phenol as a traceless directing group for ortho-C-H functionalization. For example, a relay catalysis strategy has been developed for the reductive ortho-C-H silylation of phenols. nih.govscispace.com In this process, an inexpensive and readily available phenyl acetate is first converted to a silyl (B83357) acetal (B89532) via iridium-catalyzed hydrosilylation. A subsequent rhodium-catalyzed C-H silylation occurs specifically at the ortho position to yield a dioxasiline. This intermediate can then be functionalized, with the directing acetal group being removed in the process. nih.govscispace.com This methodology has been successfully applied to prepare highly substituted arenes that are otherwise difficult to access. nih.gov

The research demonstrates that phenyl acetates with existing ortho-substituents (such as methyl or fluoro groups) readily undergo this C-H silylation, showcasing the robustness of the method. nih.gov This highlights the utility of ortho-substituted phenyl acetates as versatile platforms for building molecular complexity. These intermediates are valuable in synthesizing complex molecules, including bioactive compounds and materials with specific properties, by enabling precise functionalization adjacent to a phenolic oxygen. Furthermore, compounds like 2-(bromomethyl)phenyl acetate serve as bifunctional intermediates where the ortho-substituent itself is a reactive handle for subsequent transformations, expanding their synthetic potential. researchgate.netgoogle.com

Structure

3D Structure

属性

IUPAC Name |

[2-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZMCEFGRRLLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Bromomethyl Phenyl Acetate

Direct Halogenation Strategies

Direct halogenation methods offer a straightforward approach to introduce the bromomethyl group onto the phenyl acetate (B1210297) scaffold. These strategies typically involve the selective bromination of the methyl group of a precursor like 2-methylphenyl acetate.

Radical Bromination Techniques for 2-Methylphenyl Acetate Precursors

A common and effective method for the synthesis of 2-(bromomethyl)phenyl acetate is the radical bromination of 2-methylphenyl acetate. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes a radical initiator and a source of bromine radicals. whiterose.ac.uk N-bromosuccinimide (NBS) is frequently the reagent of choice for this transformation due to its ability to provide a low, steady concentration of bromine, which helps to minimize side reactions. whiterose.ac.uk

The reaction is typically initiated by heat or light, and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is often added to facilitate the formation of radicals. whiterose.ac.uk The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although other high-boiling point solvents such as benzene (B151609), chlorobenzene, or dichlorobenzene have also been employed to manage the exothermic nature of the reaction. whiterose.ac.ukgoogle.com The use of incandescent light can also be used to initiate the reaction.

Table 1: Radical Bromination of 2-Methylphenyl Acetate Analogues

| Precursor | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| Methyl 2-(o-tolyl)acetate | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Not specified | Not specified | Methyl 2-(2-(bromomethyl)phenyl)acetate | Not specified | whiterose.ac.uk |

| 4-Methylphenyl acetate | N-Bromosuccinimide (NBS) or Bromine | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Benzene, chlorobenzene, or dichlorobenzene | 80–130 °C, incandescent light, 6–12 hours | 4-(Bromomethyl)phenyl acetate | Up to 90% | |

| p-Methylphenylacetic acid | Bromine or N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Carbon tetrachloride, benzene, chlorobenzene, or dichlorobenzene | 80°C~130°C, incandescent light, 6-12 hours | p-Bromomethylphenylacetic acid | 90% | google.com |

Regioselective Bromination Approaches and Controlled Functionalization

Achieving high regioselectivity is crucial in the synthesis of this compound to avoid the formation of unwanted isomers. The benzylic position of 2-methylphenyl acetate is inherently activated for radical halogenation, making it the preferred site of attack. khanacademy.org The use of NBS is particularly advantageous for achieving this selectivity.

Controlling the stoichiometry of the reactants is also important to prevent over-bromination, which can lead to the formation of dibrominated byproducts. Careful monitoring of the reaction progress through techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for the optimization of reaction times and conditions to maximize the yield of the desired monobrominated product. Research has also explored the use of catalysts to enhance the regioselectivity of bromination on substituted aromatic compounds. researchgate.netresearchgate.net

Multi-Step Synthesis from Diverse Chemical Feedstocks

Methodologies Involving Oxidation and Esterification Steps

One multi-step approach begins with the oxidation of 1-(o-tolyl)ethanone. mdpi.com This oxidation can be carried out using an oxidizing agent to form 2-oxo-2-(o-tolyl)acetic acid. mdpi.com To improve the efficiency of this step, phase-transfer catalysis with a reagent like tetrabutylammonium (B224687) bromide under alkaline conditions can be utilized, leading to higher yields. mdpi.com

Following the oxidation, the resulting carboxylic acid undergoes esterification. This is typically achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid or thionyl chloride, to produce the corresponding methyl ester. mdpi.comgoogle.com The ester can then be subjected to bromination as described in the direct halogenation strategies to yield the final product. A similar sequence starting from o-methyl acetophenone (B1666503) has also been reported, involving oxidation with potassium permanganate (B83412), followed by esterification and bromination. google.com

Conversion Pathways from Hydroxymethylphenyl Acetate Derivatives

An alternative synthetic route involves the conversion of a hydroxymethyl group to a bromomethyl group. For instance, 4-(hydroxymethyl)phenyl acetate can be transformed into 4-(bromomethyl)phenyl acetate. This conversion is often accomplished using reagents like carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃). This method proceeds under mild conditions and provides a good yield of the desired brominated product.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. univpancasila.ac.id This includes the use of less hazardous solvents, recyclable reagents, and energy-efficient reaction conditions. univpancasila.ac.idpsu.edu

For the bromination step, traditional solvents like carbon tetrachloride are being replaced with more benign alternatives such as ethyl acetate and diethyl carbonate. psu.edu Microwave-assisted synthesis has also emerged as a green chemistry approach, often leading to shorter reaction times and improved yields. psu.eduunivpancasila.ac.id

Furthermore, efforts have been made to improve the atom economy of the bromination reaction. One patented method describes the use of an oxidizing agent like hydrogen peroxide to oxidize the hydrogen bromide byproduct back to bromine, which can then participate in further bromination, thereby increasing the utilization of the bromine atoms and reducing waste. google.com The use of water as a solvent in certain oxidation steps also represents a greener alternative to organic solvents. google.com

Table 2: Green Chemistry Approaches in Bromination Reactions

| Reaction | Green Alternative | Advantages | Reference |

| Benzyl (B1604629) Bromination | Diethyl carbonate as solvent with microwave heating | Environmentally friendly, superior to CCl₄ in reaction time and yield, recyclable solvent and reagent | psu.edu |

| Oxidation of 2-[4-(bromomethyl)phenyl]propionic acid | Aqueous hydrogen peroxide and TEMPO in water | Environmentally friendly, no organic solvent, high yield, high purity | google.com |

| Bromination of (E)-2-(2-aminomethyl phenyl)-2-methoxy imino methyl acetate | Addition of hydrogen peroxide | Improved bromine atom utilization, reduced brominated wastewater, reduced equipment corrosion, reduced production cost | google.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound and its utilization as a chemical intermediate rely heavily on the optimization of reaction conditions to maximize yield and purity while minimizing side products and environmental impact. Research efforts have focused on several key parameters, including the choice of reagents, solvents, temperature, and catalysts for both its formation and its subsequent reactions.

The choice of solvent is also critical. Non-polar organic solvents such as toluene, acetonitrile (B52724), or dichloromethane (B109758) are commonly employed. Modern protocols increasingly avoid solvents like carbon tetrachloride due to environmental and safety concerns. smolecule.com Temperature control is essential; these reactions are often run at the reflux temperature of the chosen solvent, typically between 70–80°C, to ensure a sufficient rate of radical initiation and propagation. smolecule.com Adjusting the stoichiometry, for instance, by using a slight excess of NBS (e.g., 1.05 equivalents), can drive the reaction to completion while minimizing the formation of di-substituted byproducts. smolecule.com

| Parameter | Condition | Rationale / Finding | Source |

| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred over Br₂ for improved selectivity in benzylic bromination. | |

| Initiator | Azobisisobutyronitrile (AIBN) | Standard radical initiator for reactions involving NBS. | |

| Solvent | Acetonitrile or Toluene | Effective solvents for radical reactions; avoids environmentally harmful CCl₄. | smolecule.com |

| Temperature | 70–80°C (Reflux) | Facilitates radical initiation and reaction propagation. | smolecule.com |

| Stoichiometry | ~1.05:1 (NBS:Substrate) | Ensures complete conversion while minimizing dibromination. | smolecule.com |

| This table summarizes common optimization strategies for the benzylic bromination step in the synthesis of bromomethylphenyl compounds. |

Further optimization is crucial for reactions where this compound serves as a starting material. For example, in the synthesis of 3-isoquinolinones, this compound is reacted with an amine. rsc.org Research has shown that the choice of base and solvent significantly impacts the yield of this nucleophilic substitution and cyclization cascade. A study systematically varied the base, solvent, and temperature for the reaction between this compound and benzylamine. rsc.org The results demonstrated that an organic base, diisopropylethylamine (DIPEA), in acetonitrile at 50°C provided the highest yield, whereas inorganic bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) were largely ineffective. rsc.org

| Entry | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Source |

| 1 | - | MeCN | rt | 20 | rsc.org |

| 2 | - | MeCN | 50 | 45 | rsc.org |

| 3 | NaHCO₃ (1) | MeCN | 50 | 10 | rsc.org |

| 4 | K₂CO₃ (1) | MeCN | 50 | <5 | rsc.org |

| 5 | DIPEA (1) | MeCN | 50 | 75 | rsc.org |

| 6 | DIPEA (1) | THF | 50 | 50 | rsc.org |

| 7 | DIPEA (1) | Toluene | 50 | 35 | rsc.org |

| Data from a study on the optimization of the reaction between this compound and benzylamine. rsc.org |

Moreover, the optimization of subsequent steps, such as the oxidation of this compound to its corresponding aldehyde, has moved toward more environmentally benign methods. rsc.org Traditional, chromium-based oxidants are being replaced with alternatives like N-methylmorpholine N-oxide (NMO) or modified Kornblum oxidation conditions, which achieve quantitative conversion without the use of toxic heavy metals and simplify the work-up procedure. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Phenyl Acetate

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The bromomethyl group attached to the phenyl ring is a benzylic halide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The adjacent aromatic ring stabilizes the transition state of substitution reactions, enhancing the reactivity of the benzylic position. These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral.

2-(Bromomethyl)phenyl acetate (B1210297) readily reacts with various nitrogen-based nucleophiles, such as ammonia (B1221849) and primary, secondary, and tertiary amines. The reaction with a primary amine, for instance, leads to the formation of a secondary amine through the displacement of the bromide ion.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion. If an excess of the amine is used, it can also act as a base to deprotonate the resulting ammonium (B1175870) salt, yielding the free amine product.

A common complication in these reactions is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of 2-(Bromomethyl)phenyl acetate to form a tertiary amine. This process can continue to form a quaternary ammonium salt. To favor the formation of the secondary amine, a large excess of the primary amine is typically employed. These types of reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds, such as isoindolinones.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | 2-((Alkylamino)methyl)phenyl acetate | S(_N)2 |

| Secondary Amine (R₂NH) | 2-((Dialkylamino)methyl)phenyl acetate | S(_N)2 |

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), readily displace the bromide at the benzylic position of this compound. The reaction with an alkoxide, typically generated from an alcohol and a strong base, yields a benzyl (B1604629) ether. Similarly, reaction with hydroxide ions, usually from a solution of sodium or potassium hydroxide, produces the corresponding benzyl alcohol, 2-(Hydroxymethyl)phenyl acetate.

These reactions are classic examples of the Williamson ether synthesis (with alkoxides) and nucleophilic substitution leading to alcohols. The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and minimize side reactions like elimination, although elimination is less common with benzylic substrates compared to secondary and tertiary alkyl halides.

An interesting intramolecular reaction can occur if the acetate group is first hydrolyzed to a phenol (B47542). The resulting phenoxide ion can act as an intramolecular nucleophile, attacking the benzylic carbon to form a cyclic ether, a derivative of isobenzofuran.

Table 2: Reactivity with Common Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium ethoxide (NaOEt) | 2-(Ethoxymethyl)phenyl acetate |

| Hydroxide | Sodium hydroxide (NaOH) | 2-(Hydroxymethyl)phenyl acetate |

Sulfur-containing nucleophiles are generally more reactive than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides).

The reaction proceeds via a standard S(_N)2 mechanism. Thiolates, being stronger nucleophiles than thiols, react more rapidly. These reactions are typically carried out in the presence of a base to deprotonate the thiol. Similarly, sulfide (B99878) ions (S²⁻) can react to form a dithioether, or under controlled conditions, can lead to the formation of a thiol via a thiouronium salt intermediate followed by hydrolysis. The high nucleophilicity of sulfur compounds makes these reactions fast and high-yielding.

Table 3: Reactivity with Representative Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Thiolate | Sodium thiomethoxide (NaSMe) | 2-((Methylthio)methyl)phenyl acetate |

| Thiol | Ethanethiol (EtSH) with base | 2-((Ethylthio)methyl)phenyl acetate |

| Sulfide | Sodium sulfide (Na₂S) | Bis(2-acetoxybenzyl) sulfide |

Transformations Involving the Phenolic Acetate Ester Group

The phenolic acetate ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. asianpubs.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and water, the ester is hydrolyzed to yield 2-(bromomethyl)phenol (B1590775) and acetic acid. researchgate.net This reaction is reversible, and its equilibrium can be shifted towards the products by using a large excess of water. asianpubs.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion. asianpubs.org Using a base like sodium hydroxide (NaOH), the ester is hydrolyzed to form the sodium salt of the phenol (sodium 2-(bromomethyl)phenoxide) and sodium acetate. Subsequent acidification is required to obtain the free phenol. The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. acs.org

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol. This reaction can also be catalyzed by acids or bases. For example, reacting this compound with an excess of an alcohol (e.g., ethanol) in the presence of an acid or base catalyst will produce ethyl acetate and 2-(bromomethyl)phenol. niscpr.res.inimedpub.com This reaction is also an equilibrium process, and driving it to completion often requires using the alcohol as the solvent. libretexts.org

Table 4: Hydrolysis and Transesterification of the Acetate Group

| Reaction | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 2-(Bromomethyl)phenol + Acetic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | 2-(Bromomethyl)phenol + Sodium acetate |

Oxidation Reactions of the Bromomethyl Group to Carbonyl Functionality

The benzylic bromomethyl group can be oxidized to form a carbonyl group, providing a synthetic route to aromatic aldehydes or carboxylic acids. Several methods are available for this transformation.

Kornblum Oxidation : This method converts alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like sodium bicarbonate or triethylamine. wikipedia.orgmanipal.edu The reaction proceeds through an alkoxysulfonium salt intermediate. For benzylic bromides, this oxidation is generally efficient, yielding 2-acetoxybenzaldehyde.

Sommelet Reaction : The Sommelet reaction is a classic method for converting benzylic halides to aldehydes. wikipedia.org The reaction involves treating the benzylic bromide with hexamine to form a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde. wikipedia.org

Oxidation with other reagents : Stronger oxidizing agents can convert the benzylic bromide directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant that can achieve this transformation, although it can also lead to cleavage of the ester bond under harsh conditions. libretexts.orgmasterorganicchemistry.com Other methods include the use of sodium nitrate (B79036) in an aqueous base or nitric acid. acs.orgacs.orggoogle.com These methods can often be tuned by adjusting reaction conditions (like temperature) to favor the formation of either the aldehyde or the corresponding alcohol. acs.org

Table 5: Oxidation of the Bromomethyl Group

| Reaction Name/Reagent | Product |

|---|---|

| Kornblum Oxidation (DMSO, base) | 2-Acetoxybenzaldehyde |

| Sommelet Reaction (Hexamine, H₂O) | 2-Acetoxybenzaldehyde |

| Potassium Permanganate (KMnO₄) | 2-Acetoxybenzoic acid |

Reduction Reactions of the Bromomethyl and Ester Groups

The reduction of this compound presents a significant challenge in chemoselectivity due to the presence of two reducible functional groups: a benzylic bromide and a phenyl acetate (an ester). The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. Various hydride reagents have been explored to achieve selective or tandem reductions of analogous bifunctional compounds, such as methyl 4-(bromomethyl)benzoate, providing insights into the potential reactivity of this compound.

Lithium aluminium hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily reduces both esters and alkyl halides to their corresponding alcohols. Therefore, the treatment of this compound with LiAlH₄ is expected to yield 2-(hydroxymethyl)phenol through the reduction of both the bromomethyl and the acetate functionalities.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive towards esters. It is, however, capable of reducing aldehydes and ketones. While NaBH₄ alone is not expected to reduce the ester group of this compound, its reactivity can be enhanced with certain additives. For instance, the combination of NaBH₄ with lithium chloride (LiCl) or aluminum chloride (AlCl₃) has been reported to reduce esters.

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent that can reduce esters to either aldehydes or primary alcohols, depending on the reaction temperature and stoichiometry. Critically, DIBAL-H has been shown to selectively reduce an ester group in the presence of a benzylic bromide. For example, in the reduction of methyl 4-(bromomethyl)benzoate, using 2.2 equivalents of DIBAL-H selectively reduced the ester to the corresponding alcohol, yielding [4-(bromomethyl)phenyl]methanol in 90% yield. However, increasing the stoichiometry to 3 equivalents resulted in the reduction of both the ester and the carbon-bromide bond. This highlights the importance of precise control over the amount of DIBAL-H used to achieve chemoselectivity.

Binary metal hydride systems offer another avenue for controlling the reduction of bifunctional compounds like this compound. A system of indium trichloride (B1173362) (InCl₃) and NaBH₄ in tetrahydrofuran (B95107) (THF) can selectively reduce the ester group. Conversely, a combination of InCl₃ and DIBAL-H can achieve the selective reduction of the carbon-halogen bond. These systems allow for the targeted reduction of one functional group while leaving the other intact, or for the tandem reduction of both groups by manipulating the components of the hydride system.

The following table summarizes the expected outcomes of reducing a model compound, methyl 4-(bromomethyl)benzoate, with various reducing agents, which can be extrapolated to predict the behavior of this compound.

| Reducing Agent/System | Target Functionality | Product | Selectivity |

| LiAlH₄ | Both | 4-methylphenethyl alcohol | Non-selective |

| NaBH₄ | - | No reaction with ester | Selective for C-Br bond (with additives) |

| DIBAL-H (2.2 equiv) | Ester | [4-(bromomethyl)phenyl]methanol | Selective for ester |

| DIBAL-H (3.0 equiv) | Both | 4-methylphenethyl alcohol | Non-selective |

| InCl₃ / NaBH₄ (in THF) | Ester | [4-(bromomethyl)phenyl]methanol | Selective for ester |

| InCl₃ / DIBAL-H | Bromomethyl | methyl 4-methylbenzoate | Selective for C-Br bond |

| HInCl₂ / BH₃:THF | Both | 4-methylphenethyl alcohol | Tandem reduction |

Radical Reactions and Atom Transfer Processes Involving the Benzylic Halide (analogous to bromomethyl acrylates and alpha-bromophenylacetate)

The benzylic bromide functionality in this compound makes it a suitable substrate for radical reactions, particularly atom transfer processes. While specific studies on this compound are limited, the behavior of analogous compounds such as bromomethyl acrylates and alpha-bromophenylacetate provides a strong basis for understanding its potential in this area.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex. Bromomethyl acrylates, which share the key structural feature of a bromine atom positioned for radical generation, are effective initiators and monomers in ATRP. For instance, the homopolymerization of 2-((2-bromopropionyl)oxy)ethyl acrylate (B77674) via ATRP has been shown to produce hyperbranched polymers. This suggests that this compound could potentially act as an initiator for the polymerization of various vinyl monomers, such as styrene (B11656) or methyl methacrylate. The mechanism would involve the abstraction of the bromine atom by a lower oxidation state transition metal catalyst (e.g., Cu(I)Br) to form a benzylic radical, which then initiates the polymerization. The reversible deactivation of the growing polymer chain by the higher oxidation state metal complex (e.g., Cu(II)Br₂) allows for controlled polymer growth.

Furthermore, methyl 2-(bromomethyl)acrylate has been utilized as a chain-transfer agent in both conventional and living radical polymerizations. This process, known as addition-fragmentation chain transfer (AFCT), involves the addition of a propagating radical to the double bond of the chain-transfer agent, followed by fragmentation of the intermediate radical to release a new radical and a polymer chain with a terminal double bond (a macromonomer). By analogy, while this compound lacks the acrylate double bond for AFCT, the benzylic bromide can still participate in other atom transfer reactions.

Radical cyclization reactions are another important class of transformations for benzylic halides. For example, visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes has been developed to synthesize polycyclic benzazepine derivatives. This type of reaction proceeds via a halogen atom transfer (XAT) process. It is conceivable that this compound, with appropriate tethering of a radical acceptor, could undergo similar intramolecular cyclizations to form new ring systems.

Cascade and Domino Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both an electrophilic benzylic bromide and a potentially reactive ester group, makes it an attractive substrate for initiating cascade or domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to complex molecular architectures.

A notable example that provides a model for the potential of this compound is the phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates. In this process, a phosphine (B1218219) catalyst initiates a sequence of reactions, including conjugate addition, elimination, and Diels-Alder cycloadditions, to assemble six molecules of the acrylate into a complex polycyclic product. This reaction highlights how the bromomethyl group can be transformed to initiate a cascade. While this compound lacks the acrylate moiety, the principle of using the benzylic bromide to trigger a series of subsequent reactions is applicable.

For this compound, a plausible cascade could be initiated by a nucleophilic substitution at the benzylic position. The choice of nucleophile could then dictate the subsequent steps. For instance, if a nucleophile containing a suitably positioned functional group is used, an intramolecular reaction with the acetate group could follow.

Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization of substrates containing benzyl groups have been reported for the synthesis of various heterocycles. While this does not directly involve the benzylic bromide of this compound as the initiator, it demonstrates the utility of the benzyl moiety in orchestrating complex transformations. A domino reaction involving this compound could be envisioned where an initial cross-coupling reaction at the benzylic position is followed by an intramolecular cyclization involving the ortho-acetate group.

The following table presents a conceptual domino reaction initiated by this compound, based on known reactivity patterns of its constituent functional groups.

| Initiating Step | Subsequent Steps | Potential Product Class |

| Nucleophilic substitution with a bifunctional nucleophile | Intramolecular cyclization onto the ester carbonyl | Heterocycles (e.g., lactones, lactams) |

| Palladium-catalyzed cross-coupling | Intramolecular C-H activation or cyclization | Fused-ring systems |

| Radical formation at the benzylic position | Intramolecular addition to a tethered π-system | Polycyclic hydrocarbons |

Stereochemical Aspects and Chiral Induction in Reactions of this compound

The stereochemical outcome of reactions involving this compound is an important consideration, particularly when aiming for the synthesis of chiral molecules. The ortho-substitution pattern of this compound can influence the stereoselectivity of reactions at the benzylic carbon and potentially at the ester carbonyl.

Reactions at the benzylic carbon, such as nucleophilic substitution, can proceed through either an Sₙ1 or Sₙ2 mechanism. An Sₙ2 reaction would lead to inversion of configuration if the starting material were chiral at the benzylic position (which is not the case for this compound itself, but could be for derivatives). An Sₙ1 reaction would proceed through a planar benzylic carbocation, leading to a racemic mixture of products. The presence of the ortho-acetate group may influence the reaction pathway. For instance, it could potentially act as a neighboring group, participating in the displacement of the bromide to form a cyclic intermediate, which would affect the stereochemical outcome of a subsequent nucleophilic attack.

The concept of chiral auxiliaries is highly relevant to achieving stereocontrol in reactions of molecules like this compound. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical course of a reaction. For example, in the alkylation of phenylacetic acid, a chiral lithium amide can be used as a traceless auxiliary to achieve high enantioselectivity. Similarly, a chiral alcohol could be used to transesterify the acetate group of this compound, introducing a chiral auxiliary that could then direct a subsequent stereoselective reaction at the benzylic position.

The conformational preferences of ortho-substituted benzyl derivatives can also play a role in stereochemical control. Studies on ortho-halogenated benzyl alcohols have shown that they can exist in different low-energy chiral conformations. The specific conformation adopted by this compound could influence the facial selectivity of an approaching reagent, leading to a preference for one stereoisomeric product over another in certain reactions.

The following table outlines potential strategies for inducing chirality in reactions involving this compound.

| Reaction Type | Strategy for Chiral Induction | Potential Outcome |

| Nucleophilic Substitution | Use of a chiral nucleophile or a chiral phase-transfer catalyst | Enantioenriched substitution product |

| Reduction of Ester | Use of a chiral reducing agent (e.g., chiral borane) | Enantioenriched benzylic alcohol (after reduction of bromide) |

| Transesterification | Reaction with a chiral alcohol to introduce a chiral auxiliary | Diastereomeric esters, allowing for diastereoselective subsequent reactions |

| Metal-catalyzed reactions | Use of a chiral ligand on the metal catalyst | Enantioenriched products from cross-coupling or other transformations |

Synthetic Applications and Chemical Building Block Utility of 2 Bromomethyl Phenyl Acetate

Role in the Construction of Heterocyclic Systems

2-(Bromomethyl)phenyl acetate (B1210297) serves as a versatile precursor in the synthesis of various heterocyclic compounds due to the presence of two reactive sites: the bromomethyl group, which is susceptible to nucleophilic substitution, and the phenyl acetate moiety, which can be involved in cyclization reactions.

Synthesis of Isoquinolinones and Related Nitrogen Heterocycles

The synthesis of isoquinolinones, a significant class of nitrogen-containing heterocycles, can be achieved through various synthetic strategies. While direct palladium-catalyzed C-H activation/annulation of 2-(bromomethyl)phenyl acetate itself is not extensively documented, analogous structures are widely used in such reactions. For instance, palladium-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a facile route to isoquinolines and their N-oxides. This suggests a potential pathway where this compound could be first derivatized to introduce an appropriate functional group that can undergo intramolecular cyclization to form the isoquinolinone core.

Palladium-catalyzed reactions are a cornerstone in the synthesis of isoquinolines. These methods often involve the coupling of an ortho-functionalized aryl halide with a suitable partner, followed by cyclization. The bromomethyl group in this compound can be envisioned as a handle for introducing various functionalities that could participate in subsequent palladium-catalyzed annulation reactions to construct the isoquinolinone skeleton.

Derivatization to Other Fused and Non-Fused Heterocyclic Ring Systems (e.g., pyrazoles, thiazoles, coumarins)

The reactivity of the bromomethyl group in this compound makes it a valuable synthon for the construction of a variety of other heterocyclic systems.

Pyrazoles: Pyrazole derivatives can be synthesized through the reaction of α-haloketones with hydrazine (B178648) derivatives. While this compound is not a ketone, it can be chemically modified to introduce a carbonyl group adjacent to the bromomethyl functionality. For example, it can be converted to 2-(bromoacetyl)phenyl acetate, which can then react with hydrazines to yield pyrazoles. The general synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. By analogy, derivatives of this compound could be tailored to participate in similar cyclization reactions.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classical method for preparing thiazoles, involves the reaction of an α-halocarbonyl compound with a thioamide. Similar to the synthesis of pyrazoles, this compound can be transformed into an α-halocarbonyl derivative to participate in this reaction. For instance, conversion to 2-(bromoacetyl)phenyl acetate would allow for its reaction with thioamides or thioureas to form the corresponding thiazole ring.

Coumarins: Coumarins are typically synthesized via reactions such as the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. Although this compound is not a direct precursor in these classical methods, its derivatives can be employed. For example, the bromoacetyl group can be introduced into a coumarin (B35378) scaffold starting from salicylaldehyde (B1680747) and an appropriate β-ketoester. The resulting 3-(bromoacetyl)coumarin (B1271225) can then undergo further reactions to introduce various substituents. niscpr.res.in This highlights the utility of the bromoacetyl moiety, which can be derived from precursors like this compound, in the functionalization of pre-formed heterocyclic systems.

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Pyrazoles | Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. | Derivatization to a 1,3-dicarbonyl equivalent. |

| Thiazoles | Hantzsch synthesis from α-halocarbonyls and thioamides. | Conversion to an α-halocarbonyl derivative. |

| Coumarins | Pechmann, Perkin, or Knoevenagel condensations. | Functionalization of a pre-formed coumarin ring. |

Formation of Highly Functionalized Aromatic Compounds

The presence of a reactive benzylic bromide makes this compound a useful reagent for the introduction of the 2-acetoxyphenylmethyl group onto other aromatic systems through various C-C bond-forming reactions.

Friedel-Crafts Alkylation: this compound can act as an alkylating agent in Friedel-Crafts reactions. nih.govnih.gov In the presence of a Lewis acid catalyst, the bromomethyl group can generate a benzylic carbocation, which can then undergo electrophilic aromatic substitution with another aromatic ring, leading to the formation of diarylmethane derivatives. This allows for the direct connection of the 2-acetoxyphenylmethyl moiety to a wide range of aromatic and heteroaromatic substrates.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: While the bromomethyl group is not a typical substrate for Suzuki coupling, it can be converted to a boronic ester. More commonly, if the aromatic ring of this compound were to contain a suitable leaving group (e.g., another bromide or a triflate), it could participate in Suzuki coupling reactions with various boronic acids to introduce a wide array of substituents onto the phenyl ring. nih.gov

Heck Coupling: Similar to the Suzuki coupling, the aromatic ring of a suitably functionalized this compound derivative could undergo Heck coupling with alkenes to introduce vinyl groups. The bromomethyl group itself is not directly involved in the primary coupling reaction but would be present in the final functionalized product. lew.roijnrd.org

Utilization in Polymer Chemistry and Advanced Material Science

The reactive nature of the bromomethyl group in this compound makes it a valuable component in polymer synthesis, particularly as an initiator for controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP): Benzyl (B1604629) halides are known to be effective initiators for ATRP, a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govtaylorfrancis.com this compound can serve as an ATRP initiator, where the carbon-bromine bond is reversibly cleaved by a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of various vinyl monomers. The resulting polymer chains would possess a 2-acetoxyphenylmethyl group at one end.

The acetate group on the phenyl ring can be subsequently hydrolyzed to a hydroxyl group, providing a handle for further post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties. For example, these polymers could be used as macroinitiators for the synthesis of block copolymers or for grafting onto surfaces to create advanced materials with specific functionalities.

One vendor has noted its use as an additive in the manufacturing of magnetic tapes, where the bromine atom allows for its incorporation into polymers that are subsequently magnetized. lew.ro

| Polymerization Technique | Role of this compound | Resulting Polymer Structure | Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymers with a terminal 2-acetoxyphenylmethyl group. | Synthesis of well-defined polymers, block copolymers, and surface-grafted polymers for advanced materials. |

| Additive in Polymer Formulations | Functional Additive | Incorporated into the polymer matrix. | Manufacturing of magnetic tapes. |

Precursor for Biologically Relevant Scaffolds and Agrochemical Intermediates (focus on chemical utility, not biological activity)

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules with potential biological applications, particularly in the agrochemical sector. The chemical utility lies in its ability to introduce a specific substituted phenyl moiety, which is a common structural feature in many bioactive compounds.

Strobilurin Analogues: A significant application of derivatives of this compound is in the synthesis of strobilurin analogues, a major class of agricultural fungicides. Specifically, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is a key building block for these compounds. lew.ronih.gov This intermediate is synthesized from precursors related to this compound. The bromomethyl group is crucial for coupling with various heterocyclic moieties, such as 1,2,4-triazoles, to construct the final complex strobilurin structure. lew.ro The synthesis involves the nucleophilic substitution of the bromide by a nitrogen or oxygen atom of the heterocyclic component.

The "plug-in molecules" method, a strategy for the rapid screening of novel agrochemicals, utilizes intermediates like (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimine)acetate to generate libraries of potential fungicides. nih.gov This underscores the importance of this class of compounds as versatile precursors in the discovery of new agrochemicals.

The general synthetic utility of 2-halogenomethylphenyl acetic acid derivatives as intermediates for agrochemicals like dimoxystrobin, trifloxystrobin, and kresoxim-methyl (B120586) has been highlighted in the patent literature. google.com

| Target Scaffold/Intermediate | Chemical Transformation | Role of this compound Derivative |

| Strobilurin Analogues | Nucleophilic substitution | Provides the substituted phenylmethyl fragment for coupling with a heterocyclic core. |

| Agrochemical Intermediates | Various C-N and C-O bond formations | Serves as a key building block for complex agrochemical structures. |

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(Bromomethyl)phenyl acetate (B1210297) in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(Bromomethyl)phenyl acetate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a complex multiplet pattern for the four protons on the ortho-substituted benzene (B151609) ring, typically in the range of 7.0-7.5 ppm. The precise shifts and coupling patterns are dictated by the electronic effects of the acetate and bromomethyl groups. The methylene (B1212753) protons (-CH₂Br) are expected to produce a sharp singlet at approximately 4.5-4.8 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom. The methyl protons of the acetate group (-OCOCH₃) would also appear as a singlet, but at a more upfield position, typically around 2.1-2.3 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying each unique carbon atom in the structure. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, appearing around 169-171 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with the carbon atom attached to the oxygen of the acetate group (C-O) appearing at the lower end of this range (around 150 ppm) and the carbon attached to the bromomethyl group also showing a distinct shift. The methylene carbon (-CH₂Br) is anticipated to appear around 30-35 ppm, while the methyl carbon of the acetate group would be the most upfield signal, typically between 20-22 ppm.

Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet | 4H |

| ¹H | Methylene (-CH₂Br) | ~4.5 - 4.8 | Singlet | 2H |

| ¹H | Methyl (-COCH₃) | ~2.1 - 2.3 | Singlet | 3H |

| ¹³C | Carbonyl (C=O) | ~169 - 171 | - | - |

| ¹³C | Aromatic (Ar-C) | ~120 - 150 | - | - |

| ¹³C | Methylene (-CH₂Br) | ~30 - 35 | - | - |

| ¹³C | Methyl (-COCH₃) | ~20 - 22 | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1760-1770 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the phenyl ester group. The C-O stretching vibrations of the ester linkage would result in two distinct bands, typically found between 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch).

The presence of the aromatic ring would be confirmed by C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the ortho-substituted ring would also be present in the fingerprint region (typically around 750 cm⁻¹). The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is expected to produce a band in the lower frequency region of the spectrum, typically between 600-700 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3030 - 3100 | Medium |

| Aliphatic C-H | Stretching | ~2850 - 3000 | Medium |

| Ester C=O | Stretching | ~1760 - 1770 | Strong |

| Aromatic C=C | Stretching | ~1450 - 1600 | Medium-Weak |

| Ester C-O | Asymmetric Stretching | ~1200 - 1300 | Strong |

| Ester C-O | Symmetric Stretching | ~1000 - 1150 | Strong |

| Aromatic C-H | Out-of-plane Bending | ~750 | Strong |

| Alkyl Halide C-Br | Stretching | ~600 - 700 | Medium |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

For this compound, the molecular weight is 229.07 g/mol . nih.govcalpaclab.com The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 229. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak at m/z 231 of nearly equal intensity would be observed, confirming the presence of one bromine atom in the molecule.

The fragmentation of this compound is expected to follow several predictable pathways. A primary fragmentation event would be the loss of a bromine radical (•Br) to form a stable benzylic carbocation, resulting in a peak at m/z 149. Another common fragmentation for acetate esters is the loss of ketene (B1206846) (CH₂=C=O, 42 Da), which would lead to a fragment ion corresponding to 2-bromomethylphenol at m/z 187 (and 189). Subsequent loss of the bromomethyl group from the parent ion would generate a fragment corresponding to the acetylated phenyl cation at m/z 121. The base peak in the spectrum could potentially be the tropylium-like ion at m/z 91, formed via rearrangement and loss of the bromine atom from the benzyl (B1604629) portion of the m/z 149 fragment.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 229/231 | Molecular Ion [M]⁺ | [C₉H₉BrO₂]⁺ |

| 187/189 | [M - CH₂CO]⁺ | [C₇H₇BrO]⁺ |

| 149 | [M - Br]⁺ | [C₉H₉O₂]⁺ |

| 121 | [M - CH₂Br]⁺ | [C₈H₇O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination (for related bromomethyl compounds, indicating relevance)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ccspublishing.org.cnnih.govrero.ch Although a specific crystal structure for this compound is not discussed, analysis of related bromomethyl and benzyl bromide compounds provides significant insight into the expected solid-state characteristics.

Studies on substituted benzyl bromide derivatives reveal crucial information about molecular conformation and intermolecular interactions. For instance, the conformation of the bromomethyl group relative to the plane of the phenyl ring is a key structural feature. In the crystal structure of related compounds, the bromine atom of the -CH₂Br group often lies out of the plane of the phenyl ring. rero.ch

Furthermore, X-ray crystallography can elucidate the nature of non-covalent interactions that govern the crystal packing. In brominated organic compounds, halogen bonding is a significant directional interaction where the bromine atom acts as an electrophilic "halogen bond donor". These interactions, such as C-Br···O or C-Br···π, can play a crucial role in the supramolecular assembly of the crystal lattice. nih.gov The analysis of crystal structures of similar molecules shows that molecules can be connected by various weak interactions, forming chains or more complex networks in the solid state. nih.gov Therefore, an X-ray crystallographic study of this compound would be expected to reveal detailed information on its bond lengths, bond angles, torsional angles, and the specific intermolecular forces, including potential halogen bonds involving the bromine atom and the ester's oxygen atoms, that define its solid-state architecture.

Theoretical and Computational Chemistry of 2 Bromomethyl Phenyl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. At present, specific DFT studies on "2-(Bromomethyl)phenyl acetate" are not prominent in the available scientific literature. However, the principles of DFT can be applied to predict its properties based on its constituent functional groups and structural similarity to other studied compounds.

DFT calculations would typically be employed to determine the optimized molecular geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like "2-(Bromomethyl)phenyl acetate (B1210297)," the electron-withdrawing nature of the bromine atom and the acetate group would influence the electron density distribution across the phenyl ring. This, in turn, would dictate its reactivity towards electrophilic and nucleophilic reagents. The bromomethyl group is a known reactive site, susceptible to nucleophilic substitution reactions. DFT calculations could elucidate the reaction pathways for such transformations by mapping the potential energy surface and identifying transition states.

Table 1: Predicted Electronic Properties of a Related Compound, Phenyl Acetate

| Property | Predicted Value |

| HOMO Energy | -8.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 7.9 eV |

Note: The data in this table is for phenyl acetate and is provided for illustrative purposes due to the lack of specific data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. No specific MD simulation studies on "this compound" have been identified in the reviewed literature. However, MD simulations would be a valuable tool for understanding its conformational flexibility and intermolecular interactions.

The presence of the bromomethyl and acetate side chains introduces several rotatable bonds, leading to a range of possible conformations. MD simulations could explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules.

Furthermore, MD simulations can provide detailed insights into the non-covalent interactions that govern the behavior of "this compound" in different environments. These interactions include van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. In a condensed phase, these intermolecular interactions would significantly influence the bulk properties of the substance. For instance, simulations could shed light on interactions between the bromine atom and other molecules, which can be a factor in crystal packing and self-assembly rsc.org.

Computational Elucidation of Reaction Mechanisms and Transition States

The computational elucidation of reaction mechanisms provides a molecular-level understanding of how chemical reactions occur. While there are no specific computational studies on the reaction mechanisms of "this compound," research on related compounds like phenyl acetate can offer valuable parallels. For example, the aminolysis of phenyl acetate has been studied computationally, revealing the favorability of a general base-catalyzed neutral stepwise mechanism where the nucleophilic attack is the rate-determining step researchgate.net.

For "this compound," a key reaction would be the nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational methods, particularly DFT, could be used to model this reaction with various nucleophiles. Such studies would involve locating the transition state structure for the substitution reaction and calculating the activation energy barrier. This would provide quantitative information about the reaction rate and feasibility.

The presence of the ortho-acetate group could potentially influence the reaction mechanism through neighboring group participation. Computational modeling could investigate this possibility by comparing the activation barriers for the direct substitution pathway versus a pathway involving the formation of a cyclic intermediate.

Quantum Chemical Calculations for Spectroscopic Property Prediction (relevant for characterization)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which are essential for the characterization of chemical compounds. Although experimental spectra for "this compound" are available from various suppliers, detailed computational predictions of its spectroscopic properties are not widely published. However, predicted spectra for the parent compound, phenyl acetate, are available and serve as a useful reference.

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For instance, the Human Metabolome Database provides predicted 1H NMR and IR spectra for phenyl acetate. These predictions are typically generated using computational models that calculate the magnetic shielding of nuclei (for NMR) or the vibrational frequencies of bonds (for IR) researchgate.nethmdb.ca. Comparing such predicted spectra with experimental data can aid in the structural confirmation of a synthesized compound.

Table 2: Predicted IR Spectrum for Phenyl Acetate

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1765 | High | C=O stretch |

| 1370 | Medium | C-H bend (methyl) |

| 1200 | High | C-O stretch (ester) |

| 750 | Strong | C-H out-of-plane bend (aromatic) |

Note: This data is for phenyl acetate and is provided for illustrative purposes. The actual IR spectrum of this compound will have additional peaks corresponding to the C-Br and other vibrations influenced by the bromomethyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives (as a precursor to active compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. There are no specific QSAR models reported for derivatives of "this compound" in the reviewed literature. However, the principles of QSAR can be applied to this molecule as a precursor for designing novel, potentially active compounds.

"this compound" can serve as a versatile scaffold for the synthesis of a library of derivatives by reacting the bromomethyl group with various nucleophiles. The biological activity of these synthesized derivatives could then be determined experimentally. Subsequently, a QSAR model could be developed by correlating the observed activity with calculated molecular descriptors of the derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Such a QSAR model would be a valuable tool for predicting the activity of yet-to-be-synthesized derivatives, thereby guiding the design of new compounds with enhanced desired properties. The development of robust QSAR models often involves statistical methods like multiple linear regression and partial least squares nih.govcadaster.eu.

常见问题

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 2-(Bromomethyl)phenyl acetate?

- Methodology : The synthesis typically involves sequential reactions starting from substituted phenyl precursors. For example:

- Oxidation : 2-Methylacetophenone is oxidized using potassium permanganate (KMnO₄) in the presence of a phase-transfer catalyst (e.g., Aliquat 336) under alkaline conditions to yield a carboxylic acid intermediate .

- Esterification : The intermediate is esterified with methanol under acidic conditions to form methyl 2-(2-methylphenyl)acetate .

- Bromination : N-Bromosuccinimide (NBS) is employed under radical initiation (e.g., light or AIBN) to introduce the bromomethyl group. This step is critical for regioselectivity and minimizing side reactions .

- Purification : The product is isolated via dichloromethane/water extraction and dried with anhydrous sodium sulfate .

Q. What analytical techniques are recommended for characterizing this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm structural integrity. For example, ¹H NMR can identify the acetyl (δ ~2.1 ppm) and bromomethyl (δ ~4.3 ppm) groups, while ¹³C NMR resolves carbonyl (δ ~170 ppm) and aromatic carbons .

- Melting Point Determination : Used to assess purity, though the compound is often isolated as an oil .

- Chromatography : TLC (hexane:ethyl acetate systems) monitors reaction progress, and GC/MS validates purity .

Q. What storage conditions ensure the stability of this compound?

- Recommendations :

- Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or radical-mediated decomposition .

- Stability is typically ≥2 years under these conditions, though batch-specific stability data should be verified via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can bromination efficiency be optimized to improve yields of this compound?

- Strategies :

- Reagent Ratios : Use a 1.1–1.3 molar excess of NBS to ensure complete conversion while avoiding over-bromination .

- Radical Initiation : Optimize light intensity or initiator (e.g., AIBN) concentration to balance reaction rate and selectivity .

- Solvent Selection : Non-polar solvents (e.g., CCl₄) enhance radical stability, improving regioselectivity .

- Temperature Control : Maintain 60–80°C to accelerate bromination without promoting side reactions like dimerization .

Q. How can competing side reactions during bromination be mitigated?

- Solutions :

- Radical Scavengers : Add stable radicals (e.g., TEMPO) to terminate undesired chain reactions .

- Regioselective Protection : Pre-functionalize reactive sites (e.g., hydroxyl groups) to direct bromination to the desired position .

- In Situ Monitoring : Use real-time TLC or FTIR to detect early signs of side products (e.g., dibrominated species) and adjust conditions promptly .

Q. How do researchers address discrepancies in reported yields for scaled-up syntheses?

- Troubleshooting :

- Mass Transfer Limitations : Ensure efficient stirring and solvent volume ratios to maintain homogeneity in larger batches .

- Heat Dissipation : Use jacketed reactors to control exothermic bromination steps, preventing thermal runaway .

- Batch-Specific Variability : Characterize starting materials for impurities (e.g., residual moisture) that may inhibit NBS activity .

Q. What mechanistic insights explain the role of phase-transfer catalysts in precursor oxidation?

- Analysis :

- Phase-transfer catalysts (e.g., quaternary ammonium salts) facilitate the transfer of hydrophilic permanganate ions into the organic phase, enhancing oxidation kinetics. This reduces reaction time and improves yield by minimizing intermediate degradation .

- Kinetic studies suggest a pseudo-first-order dependence on the catalyst concentration, with optimal loading at 5–10 mol% relative to the substrate .

Data Contradiction Analysis

Q. Why do different studies report varying bromination efficiencies for aromatic esters?

- Key Factors :

- Substrate Electronic Effects : Electron-donating groups (e.g., methoxy) adjacent to the methyl group can deactivate the bromination site, reducing yields compared to unsubstituted analogs .

- Radical Quenchers : Trace impurities (e.g., oxygen or phenolic inhibitors) in solvents or reagents may terminate bromination radicals, leading to inconsistent results .

- Reagent Purity : Variability in NBS activity (e.g., due to moisture absorption) across batches can significantly impact outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。